

Pharmacological activities of hydroxycinnamic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Pharmacological Activities of Hydroxycinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycinnamic acids (HCAs) are a significant class of phenolic compounds ubiquitously found in the plant kingdom, including high concentrations in fruits, vegetables, coffee, and whole grains.[1] Structurally derived from cinnamic acid, they are characterized by a C6-C3 phenylpropanoid skeleton. The most common HCAs include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid.[1] These compounds and their derivatives have garnered substantial interest in the scientific community due to their diverse and potent pharmacological activities.[2][3][4][5] Their biological effects are largely attributed to their antioxidant properties, stemming from their chemical structure which enables them to act as free radical scavengers.[6][7] Beyond antioxidation, HCAs modulate key cellular signaling pathways, giving rise to anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects. This guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support further research and drug development.

Antioxidant Activity

The primary and most recognized pharmacological activity of HCAs is their potent antioxidant capacity. This activity is crucial in mitigating oxidative stress, a condition linked to numerous

chronic diseases including cancer and cardiovascular disease.[1][6]

Mechanism of Action

The antioxidant activity of hydroxycinnamic acids is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance within the aromatic ring. This free radical scavenging ability interrupts the propagation of chain reactions that lead to cellular damage.

Quantitative Data: Antioxidant Capacity

The antioxidant efficacy of various hydroxycinnamic acids is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals.

Hydroxycinnamic Acid	Assay	IC50 Value (µM)	Reference Compound	IC50 Value (µM)
Caffeic Acid	DPPH	18.6	-	-
Ferulic Acid	DPPH	40.29	-	-
p-Coumaric Acid	DPPH	>1000	-	-
Sinapic Acid	DPPH	29.5	-	-
Rosmarinic Acid	DPPH	11.2	-	-
Caffeic Acid	TBARS	< 5 µg/mL (EC50)	-	-

(Data compiled from multiple sources; specific values can vary based on experimental conditions.)[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of a test compound using the DPPH assay.[\[10\]](#)[\[11\]](#)

1. Materials and Reagents:

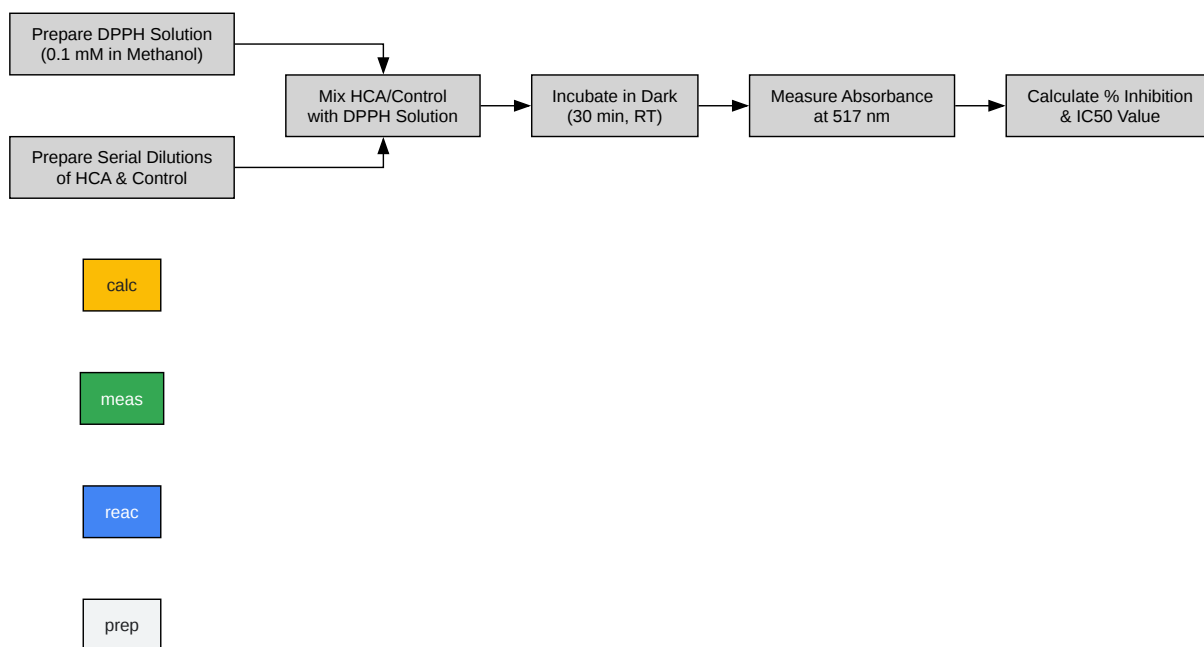
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Test compounds (Hydroxycinnamic acids)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate or quartz cuvettes
- Spectrophotometer or microplate reader

2. Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.[\[10\]](#) The solution should have a deep purple color and should be freshly prepared and protected from light.[\[10\]](#)[\[12\]](#)
- Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.[\[10\]](#)
- Reaction Setup:
 - In a 96-well plate, add a specific volume of the diluted sample or standard to each well (e.g., 20 μ L).[\[12\]](#)
 - Add the DPPH working solution to each well to initiate the reaction (e.g., 200 μ L).[\[12\]](#)
 - A blank well should contain only the solvent and the DPPH solution.[\[10\]](#)
- Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[\[10\]](#)[\[11\]](#)

- Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH, which is approximately 517 nm.[\[12\]](#)
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Where Abs_control is the absorbance of the blank (DPPH solution without sample) and Abs_sample is the absorbance of the reaction mixture containing the test compound.
- IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to cause a 50% reduction of the DPPH radical.[\[10\]](#)

Visualization: DPPH Assay Workflow



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Caption: Workflow for the DPPH antioxidant activity assay.

Anti-inflammatory Activity

HCAs exhibit significant anti-inflammatory properties, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.^{[2][13]}

Mechanism of Action

The anti-inflammatory effects of HCAs are mediated through several mechanisms:

- **Inhibition of NF- κ B Pathway:** HCAs can suppress the activation of Nuclear Factor-kappa B (NF- κ B), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[\[13\]](#)[\[14\]](#)[\[15\]](#) This is often achieved by preventing the degradation of its inhibitor, I κ B- α .[\[14\]](#)
- **Modulation of MAPK Pathways:** They can interfere with Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK), which play a synergistic role with NF- κ B in inflammation.[\[13\]](#)[\[14\]](#)
- **Enzyme Inhibition:** HCAs inhibit the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.[\[13\]](#)[\[16\]](#)
- **Cytokine Suppression:** They reduce the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[\[13\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory potential is often quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound	Assay	Cell Line	IC50 Value (μM)
Caffeic Acid Methyl Ester	NO Inhibition	RAW 264.7	21.0
Caffeic Acid Ethyl Ester	NO Inhibition	RAW 264.7	12.0
Caffeic Acid Butyl Ester	NO Inhibition	RAW 264.7	8.4
Caffeic Acid Octyl Ester	NO Inhibition	RAW 264.7	2.4
Caffeic Acid Phenethyl Ester (CAPE)	NO Inhibition	RAW 264.7	4.8
Rosmarinic Acid Methyl Ester	NO Inhibition	RAW 264.7	0.6
Shimobashiric Acid B	NO Inhibition	RAW 264.7	1.4

(Data compiled from multiple sources.)[\[8\]](#)[\[18\]](#)

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[\[18\]](#)

1. Materials and Reagents:

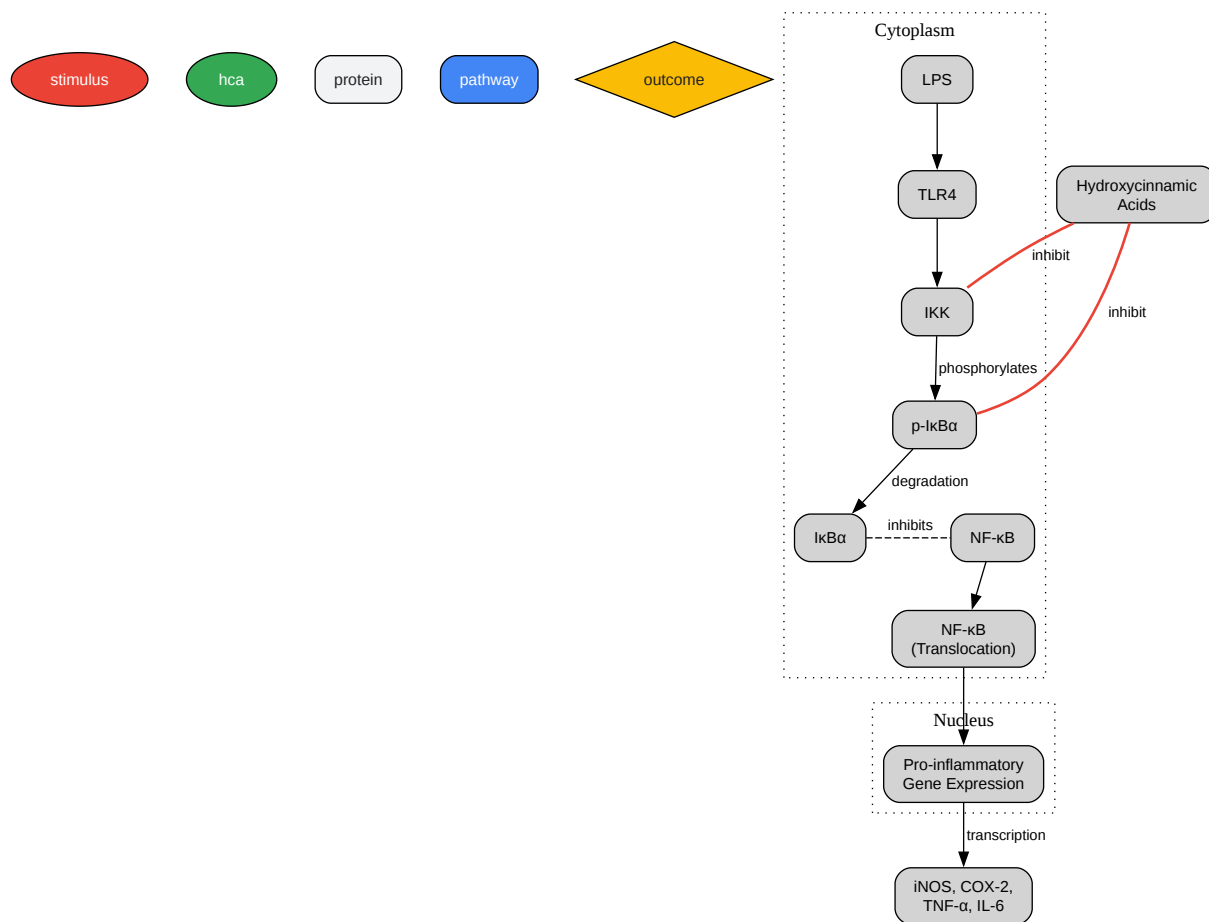
- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
- Lipopolysaccharide (LPS) from E. coli
- Test compounds (Hydroxycinnamic acids)

- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plate

2. Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of $\sim 5 \times 10^4$ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Induce inflammation by adding LPS (e.g., 1 $\mu\text{g/mL}$) to the wells (except for the negative control) and incubate for 24 hours.
- Nitrite Measurement:
 - After incubation, collect the cell culture supernatant (e.g., 50 μL) from each well.
 - Add an equal volume (50 μL) of Griess Reagent Component A, followed by Component B.
 - Incubate at room temperature for 10 minutes, protected from light.
- Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
- Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. Determine the IC50 value from the dose-response curve.

Visualization: NF- κ B Pathway Inhibition



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Caption: Inhibition of the NF-κB inflammatory pathway by HCAs.

Anticancer Activity

HCAs have demonstrated significant potential in cancer prevention and therapy by affecting various hallmarks of cancer.[6][19][20][21] Studies show they can inhibit the growth of cancer cells both in vitro and in vivo and may sensitize them to conventional therapies.[19][22]

Mechanism of Action

The anticancer effects of HCAs are multifaceted and include:

- **Inhibition of Cell Proliferation:** HCAs can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[6]
- **Induction of Apoptosis:** They can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][21]
- **Modulation of Survival Pathways:** HCAs can inhibit critical cell survival signaling pathways, such as PI3K/Akt and STAT3.[14][19]
- **Anti-Metastatic Effects:** Some HCAs have been shown to inhibit tumor cell invasion and metastasis, for instance, by downregulating matrix metalloproteinase-9 (MMP-9).[6]
- **Selective Toxicity:** Importantly, several studies have indicated that HCAs exhibit selective toxicity, being more harmful to cancerous cells than to normal, healthy cells.[19][22]

Quantitative Data: Cytotoxicity Against Cancer Cells

The cytotoxic effect of HCAs is typically measured using assays like the MTT assay, with results expressed as IC50 values.

Hydroxycinnamic Acid	Cancer Cell Line	IC50 Value (μM)
Caffeic Acid	HT-29 (Colon)	~100-200
Ferulic Acid	A549 (Lung)	~250
Ferulic Acid	Caco-2 (Colon)	1690
p-Coumaric Acid	MCF-7 (Breast)	~300
Sinapic Acid	HepG2 (Liver)	123

(Note: IC50 values are highly dependent on the specific cell line and experimental duration. The values presented are indicative.)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[23\]](#)[\[24\]](#)[\[25\]](#)

1. Materials and Reagents:

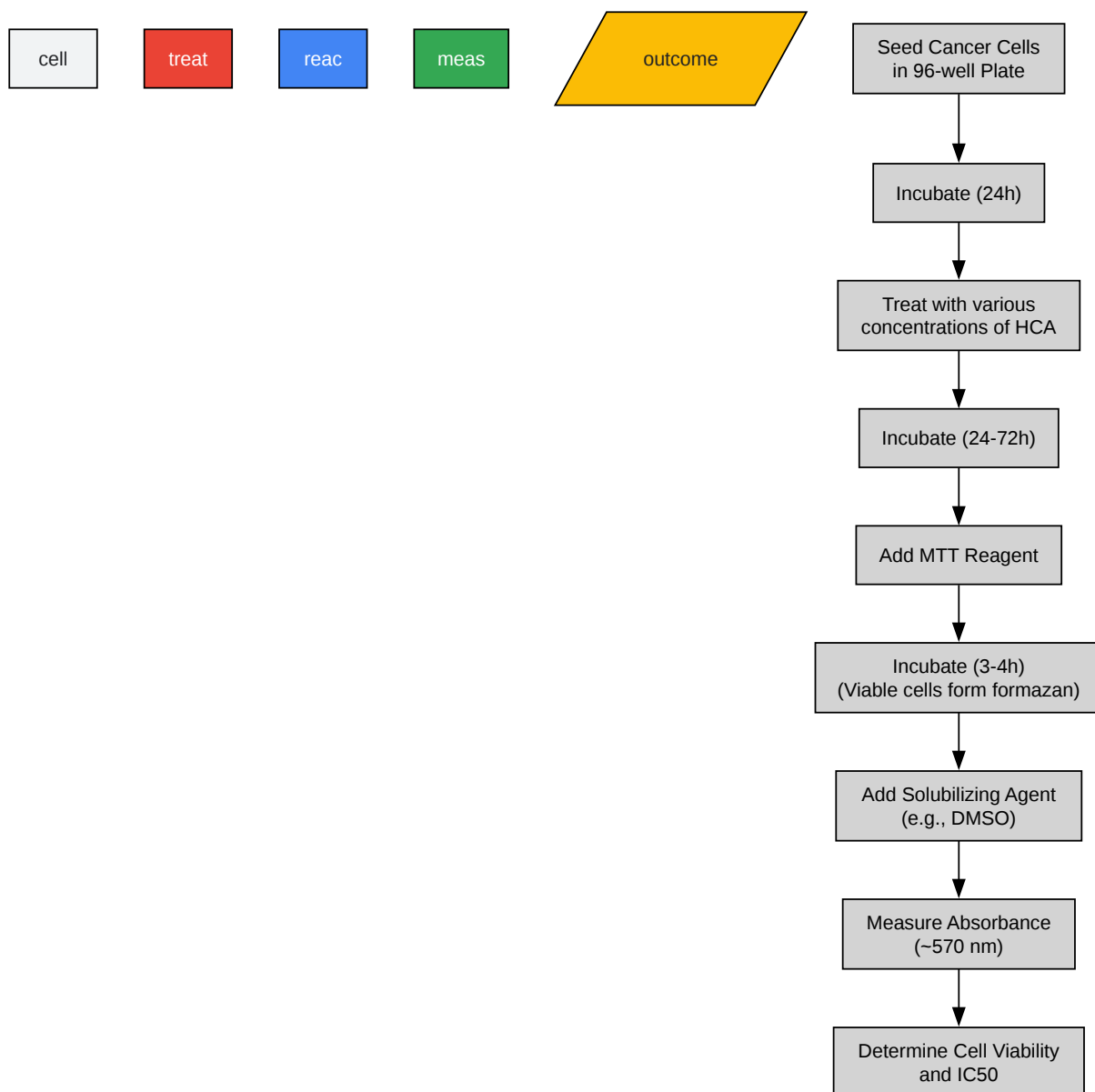
- Cancer cell line of interest
- Appropriate cell culture medium with 10% FBS
- MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in sterile PBS)[\[25\]](#)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- 96-well cell culture plate

2. Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5×10^3 to 1×10^4 cells/well) and incubate for 24 hours to allow attachment.[\[23\]](#)
- Treatment: Treat the cells with a range of concentrations of the HCA for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

- **MTT Addition:** After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[\[23\]](#)
- **Incubation:** Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[23\]](#)[\[25\]](#)
- **Solubilization:** Remove the MTT-containing medium and add a solubilization solution (e.g., 150 µL DMSO) to each well to dissolve the formazan crystals.[\[25\]](#) Shake the plate gently for 15 minutes.[\[26\]](#)
- **Absorbance Measurement:** Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[\[23\]](#)[\[26\]](#) A reference wavelength of >650 nm can be used to subtract background noise.[\[23\]](#)
- **Calculation:** Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is determined from the dose-response curve.

Visualization: MTT Assay Workflow



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Caption: General workflow of the MTT cytotoxicity assay.

Neuroprotective Activity

HCAs have shown promise in protecting against neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal enzymes.

Mechanism of Action

Key neuroprotective mechanisms include:

- **Antioxidant Effects:** By scavenging reactive oxygen species (ROS), HCAs protect neurons from oxidative damage, a key factor in the progression of diseases like Alzheimer's and Parkinson's.
- **Anti-inflammatory Effects:** HCAs can suppress neuroinflammation by inhibiting microglia activation and the subsequent release of pro-inflammatory cytokines in the brain.[\[14\]](#)
- **Acetylcholinesterase (AChE) Inhibition:** Some HCAs can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[\[27\]](#) This action increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing Alzheimer's disease.[\[27\]](#)

Quantitative Data: Acetylcholinesterase Inhibition

Hydroxycinnamic Acid	Source of AChE	IC50 Value (µM)
Caffeic Acid	Electric eel	290
Ferulic Acid	Electric eel	>1000
p-Coumaric Acid	Electric eel	>1000

(Note: Data is limited and varies based on the enzyme source and assay conditions.)

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[\[27\]](#)[\[28\]](#)

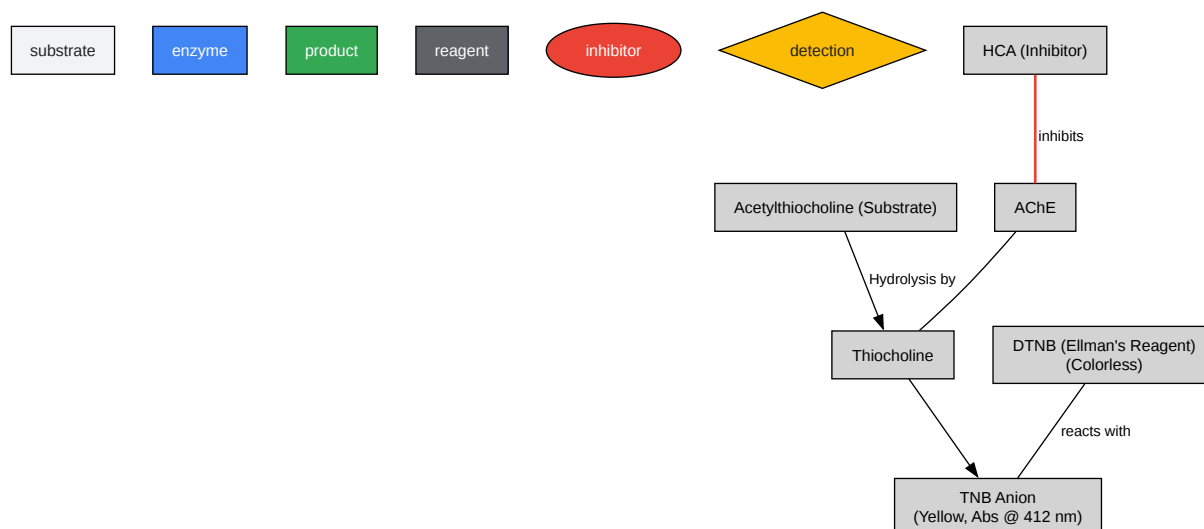
1. Materials and Reagents:

- Acetylcholinesterase (AChE), e.g., from electric eel
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test compounds (HCAs) and a positive control (e.g., Donepezil)
- 96-well microplate and reader

2. Procedure:

- Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- Reaction Setup: In a 96-well plate, add the following in order:
 - Phosphate buffer.
 - Test compound at various concentrations.
 - DTNB solution.
 - AChE solution (except in the blank wells).
- Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
- Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.
- Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) to determine the rate of reaction.[\[27\]](#)[\[28\]](#)
- Calculation: The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited enzyme activity. Determine the IC₅₀ value from the dose-response curve.

Visualization: AChE Inhibition Assay Principle



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Caption: Principle of the Ellman's method for AChE inhibition.

Antidiabetic Activity

HCAs have demonstrated significant potential in the management of diabetes mellitus through various mechanisms, including the modulation of glucose metabolism and the inhibition of key digestive enzymes.^{[7][29][30]}

Mechanism of Action

The antidiabetic effects of HCAs are attributed to:

- **Inhibition of Carbohydrate-Digesting Enzymes:** HCAs can inhibit α -amylase and α -glucosidase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[29] This action delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[31]
- **Modulation of Glucose Metabolism:** They can influence hepatic glucose metabolism by downregulating gluconeogenic enzymes (like glucose-6-phosphatase) and upregulating glycolytic enzymes (like glucokinase).[29][30]
- **Improved Insulin Secretion and Sensitivity:** Some studies suggest that HCAs can enhance glucose-stimulated insulin secretion from pancreatic β -cells and improve insulin sensitivity in peripheral tissues.[29][30]
- **Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B):** Certain HCAs act as non-competitive inhibitors of PTP1B, an enzyme that negatively regulates insulin signaling. Its inhibition can enhance insulin action.[29]

Quantitative Data: Enzyme Inhibition

Hydroxycinnamic Acid	Enzyme Inhibited	IC50 Value	Inhibition Type
Caffeic Acid	α -Glucosidase (intestinal maltase)	0.74 mM	Mixed
Ferulic Acid	α -Glucosidase (intestinal maltase)	0.79 mM	Mixed
Isoferulic Acid	α -Glucosidase (intestinal maltase)	0.76 mM	Mixed
o-Hydroxycinnamic Acid	PTP1B	137.67 μ M	Non-competitive
p-Hydroxycinnamic Acid	PTP1B	181.6 μ M	Non-competitive
Caffeic Acid	Dipeptidyl peptidase-IV (DPP-IV)	3.37 μ M	-

(Data compiled from multiple sources.)[\[29\]](#)

Experimental Protocol: α -Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α -glucosidase, which breaks down substrates to release p-nitrophenol, a yellow-colored product.[\[32\]](#)

1. Materials and Reagents:

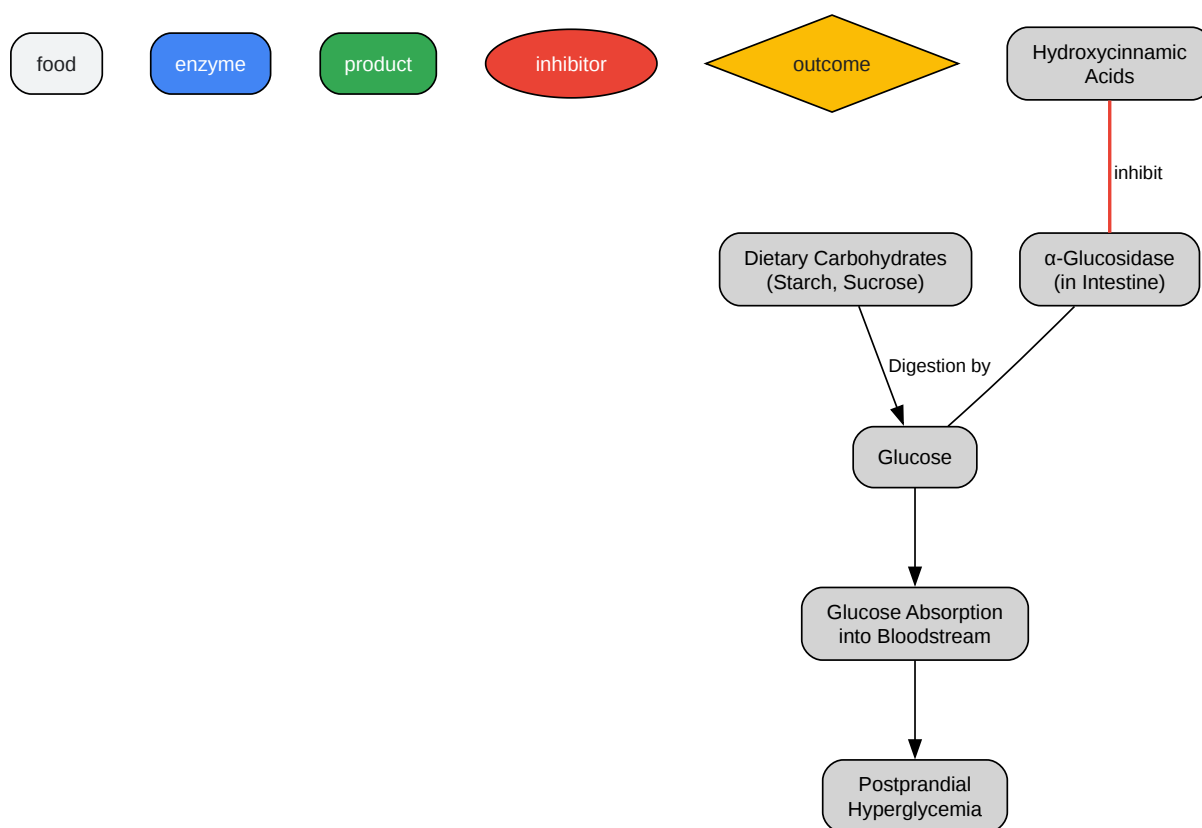
- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compounds (HCAs) and a positive control (e.g., Acarbose)
- Sodium carbonate (Na_2CO_3) to stop the reaction
- 96-well microplate and reader

2. Procedure:

- **Reaction Setup:** In a 96-well plate, add the test compound at various concentrations, followed by the α -glucosidase enzyme solution.
- **Pre-incubation:** Incubate the enzyme-inhibitor mixture for a set time (e.g., 5 minutes at 37°C).[\[32\]](#)
- **Initiate Reaction:** Add the pNPG substrate to each well to start the enzymatic reaction.[\[32\]](#)
- **Incubation:** Incubate the reaction mixture for a specific period (e.g., 20 minutes at 37°C).[\[32\]](#)
- **Stop Reaction:** Terminate the reaction by adding a sodium carbonate solution (e.g., 1 M).[\[32\]](#)
- **Measurement:** Measure the absorbance of the released p-nitrophenol at 405 nm.[\[32\]](#)
- **Calculation:** Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value from the dose-

response curve.

Visualization: α -Glucosidase Inhibition Mechanism



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Caption: Mechanism of HCAs in reducing hyperglycemia.

Conclusion

Hydroxycinnamic acids represent a versatile and promising class of natural compounds with a broad spectrum of pharmacological activities. Their well-established antioxidant and anti-inflammatory properties form the basis for their beneficial effects against a range of chronic and degenerative diseases. The ability of HCAs to modulate specific enzymes and critical signaling pathways, as demonstrated in anticancer, neuroprotective, and antidiabetic models, highlights their potential for development into therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these valuable phytochemicals. Further in vivo studies and clinical trials are essential to translate the preclinical evidence into effective human health applications.

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- To cite this document: BenchChem. [Pharmacological activities of hydroxycinnamic acids]. BenchChem, [2025]. [Online PDF]. Available at:

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